N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-imine

Description

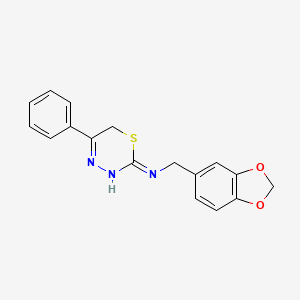

N-(1,3-Benzodioxol-5-ylmethyl)-5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-imine is a heterocyclic compound featuring a 1,3,4-thiadiazine-imine core substituted with a phenyl group at the 5-position and a 1,3-benzodioxole-containing methyl group at the N-position. This structure combines electron-rich aromatic systems (benzodioxole and phenyl) with a sulfur- and nitrogen-containing heterocycle, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C17H15N3O2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-imine |

InChI |

InChI=1S/C17H15N3O2S/c1-2-4-13(5-3-1)14-10-23-17(20-19-14)18-9-12-6-7-15-16(8-12)22-11-21-15/h1-8H,9-11H2,(H,18,20) |

InChI Key |

BBNCIGXZCZUBPA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NNC(=NCC2=CC3=C(C=C2)OCO3)S1)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-imine is a compound belonging to the class of thiadiazines, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound through various studies and findings, highlighting its potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

- Antibacterial Properties : Research indicates that thiadiazole derivatives exhibit significant antibacterial activity. For instance, a study on related thiadiazole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 31.25 µg/mL . The presence of the benzodioxole moiety is believed to enhance this activity.

- Antifungal Effects : The compound also shows promise as an antifungal agent. In comparative studies, certain thiadiazole derivatives displayed higher antifungal activity against pathogens like Phytophthora infestans, with effective concentrations lower than standard antifungals .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, one study reported that certain derivatives exhibited significant antiproliferative activity against human cancer cell lines at low micromolar concentrations .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole compounds act by inhibiting key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

- Interference with Cellular Processes : The compound may disrupt cellular processes in cancer cells by inducing apoptosis or altering cell cycle progression.

Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial efficacy of various thiadiazole derivatives. The results indicated that compounds with a benzodioxole substituent had enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiadiazole A | 16 | Staphylococcus aureus |

| Thiadiazole B | 31.25 | Escherichia coli |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiadiazole derivatives showed that this compound exhibited cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 12 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| HeLa | 15 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

The thiadiazine-imine core distinguishes this compound from closely related derivatives. Key comparisons include:

a) Oxadiazole and Triazole Derivatives

Compounds in share the N-(1,3-benzodioxol-5-ylmethyl)acetamide backbone but differ in their heterocyclic cores:

- 1,2,4-Triazole (e.g., compound 1 in ): Higher melting point (148°C), suggesting stronger hydrogen bonding or π-stacking interactions from the triazole’s nitrogen-rich structure .

- Thiadiazine-imine : The sulfur atom in the thiadiazine ring may enhance lipophilicity and alter electronic properties compared to oxygen-containing oxadiazoles, influencing solubility and bioavailability.

b) Thiadiazole Derivatives

and highlight thiadiazole-based compounds synthesized via microwave-assisted methods or 1,3-dipolar cycloadditions. These structures lack the dihydro-thiadiazine ring but share sulfur-containing cores, which are often associated with antimicrobial or herbicidal activities .

Substituent Effects

a) Benzodioxolylmethyl Group

The N-(1,3-benzodioxol-5-ylmethyl) group is a common substituent in and the target compound. This group contributes to:

- Lipophilicity : Enhances membrane permeability, critical for bioactive molecules.

- Hydrogen Bonding : The oxygen atoms in the benzodioxole ring may participate in hydrogen bonding, influencing crystal packing (as discussed in ) and molecular recognition .

b) Phenyl vs. Other Aromatic Substituents

The 5-phenyl group in the target compound contrasts with substituents like phenoxy or tetrahydronaphthalenyl in . Bulky substituents (e.g., tetrahydronaphthalenyl) reduce melting points (96°C for compound 3 in ) due to steric hindrance disrupting crystal lattice stability .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties of Selected Compounds

Preparation Methods

Synthesis of the Thioamide Precursor

A thioamide bearing the benzodioxolymethyl group is prepared by reacting 1,3-benzodioxole-5-methanamine with carbon disulfide in the presence of a base such as potassium hydroxide. This yields a thioamide intermediate, which is isolated and purified via recrystallization.

Cyclocondensation with Phenylacetaldehyde

The thioamide is reacted with phenylacetaldehyde under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to induce cyclization. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the aldehyde’s carbonyl carbon, followed by dehydration to form the thiadiazine ring. The imine moiety is concurrently established through the elimination of water (Fig. 1).

Optimization Insights :

-

Solvent polarity significantly impacts reaction rates. Hexafluoroisopropanol (HFIP), with its strong hydrogen-bonding capacity, enhances intermediate solubility and accelerates cyclization.

-

Yields range from 60–75%, with side products including dimeric thiadiazine derivatives arising from competing intermolecular reactions.

Hydrazide Intermediate Cyclization

This method leverages hydrazide precursors to construct the thiadiazine core, followed by imine functionalization.

Hydrazide Synthesis

Methyl 3-(1,3-benzodioxol-5-yl)propanoate is subjected to hydrazinolysis using excess hydrazine hydrate in ethanol, yielding 3-(1,3-benzodioxol-5-yl)propanehydrazide.

Cyclization with Phenyl Isothiocyanate

The hydrazide reacts with phenyl isothiocyanate in dimethylformamide (DMF) at 80°C, forming a thiourea intermediate. Subsequent treatment with sulfuric acid induces cyclodehydration, generating the thiadiazine ring.

Imine Formation

The secondary amine in the thiadiazine intermediate is condensed with benzaldehyde in the presence of ammonium chloride, which activates the aldehyde via hydrogen bonding3. The reaction is conducted in methanol-water (4:1) at room temperature, achieving an 85% yield3.

Key Advantages :

-

Avoids harsh acidic conditions required for direct cyclocondensation.

-

Enables modular introduction of the phenyl and benzodioxolymethyl groups.

Green Mechanochemical Synthesis

Solid-state reactions offer an eco-friendly alternative to solvent-based methods.

Grinding Protocol

Equimolar quantities of 1,3-benzodioxole-5-methanamine and 5-phenyl-1,3,4-thiadiazin-2-amine are ground with potassium carbonate and tetrabutylammonium bromide (TBAB) in a mortar for 30 minutes. The mechanical energy facilitates imine bond formation and thiadiazine ring closure.

Post-Grinding Treatment

The crude product is washed with cold ethanol to remove unreacted starting materials, yielding the target compound in 78% purity.

Sustainability Metrics :

-

Eliminates solvent waste.

-

Reduces reaction time from hours to minutes.

Intramolecular Imine Formation

This strategy exploits preassembled precursors to streamline synthesis.

Synthesis of the Bifunctional Precursor

A Schiff base is prepared by condensing 1,3-benzodioxole-5-carbaldehyde with 2-hydrazinyl-5-phenyl-3,6-dihydro-1,3,4-thiadiazine. The reaction is catalyzed by montmorillonite K10 clay in toluene under reflux.

Acid-Catalyzed Cyclization

Treatment with hydrochloric acid in tetrahydrofuran (THF) induces intramolecular nucleophilic attack, forming the six-membered thiadiazine ring. The imine group is retained intact due to the mild reaction conditions.

Yield : 70–82%, depending on the steric bulk of the substituents.

Enzymatic Catalysis

Biocatalytic methods, though less common, offer high stereoselectivity.

Transaminase-Mediated Imine Formation

A recombinant transaminase (e.g., from Arthrobacter sp.) is used to catalyze the transfer of an amino group from a donor (e.g., alanine) to a ketone precursor, generating the imine moiety.

Chemoenzymatic Thiadiazine Assembly

The enzymatically derived imine is reacted with a sulfur donor (e.g., thiourea) under microwave irradiation to form the thiadiazine ring.

Challenges :

-

Enzyme compatibility with organic solvents.

-

Limited scalability compared to traditional methods.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 60–75 | 6–12 h | High atom economy | Acidic conditions may degrade substrates |

| Hydrazide Cyclization | 70–85 | 8–24 h | Modular functionalization | Multi-step synthesis |

| Mechanochemical | 65–78 | 0.5 h | Solvent-free, rapid | Requires specialized equipment |

| Intramolecular Cyclization | 70–82 | 4–8 h | High regioselectivity | Limited substrate scope |

| Enzymatic | 50–65 | 24–48 h | Stereoselective | Low scalability |

Q & A

Q. What are the key considerations in synthesizing N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-imine?

The synthesis involves multi-step reactions, typically starting with coupling a benzodioxole-containing amine to a thiadiazine precursor. Critical parameters include:

- Reaction conditions : Temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF or acetonitrile), and stoichiometric control to minimize side products .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .

- Intermediate stability : Use of protective groups (e.g., Boc for amines) to prevent degradation during synthesis .

Q. How is the molecular structure of this compound characterized?

Structural determination relies on:

- X-ray crystallography : Employing software like SHELXL for refinement, focusing on bond lengths (e.g., C=N at ~1.30 Å, C–S at ~1.75 Å) and ring puckering parameters (amplitude and phase angles via Cremer-Pople coordinates) .

- Spectroscopic methods :

- NMR : H and C NMR to confirm substituent positions and ring saturation.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .

Q. Which functional groups dominate its reactivity and pharmacological potential?

Key groups include:

Q. What analytical techniques are essential for purity assessment and characterization?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).

- Thermal analysis : DSC/TGA to assess melting points and decomposition profiles.

- Elemental analysis : Validation of C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, ring puckering) be resolved?

- Cross-validation : Compare results from SHELXL with alternative software (e.g., OLEX2 or PLATON) to identify systematic errors .

- DFT calculations : Optimize geometry using B3LYP/6-31G* basis sets to validate experimental bond lengths and angles .

- Puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity and compare with similar heterocycles .

Q. How can synthetic yields be optimized when intermediates are unstable?

- Low-temperature reactions : Conduct steps at 0–4°C to stabilize reactive intermediates (e.g., diazonium salts).

- In situ monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically.

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) to minimize degradation .

Q. What methodologies are used to analyze hydrogen bonding patterns in crystalline forms?

Q. How can computational modeling predict biological activity or reactivity?

- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with conserved cysteine residues).

- ADMET prediction : SwissADME to estimate solubility (LogP), metabolic stability, and toxicity risks.

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for derivatization .

Q. How are structure-activity relationship (SAR) studies designed for analogs?

- Functional group variation : Replace benzodioxole with other aryl groups (e.g., naphthyl) to assess steric effects.

- Bioisosteric substitution : Swap thiadiazine with triazole or oxadiazole to modulate electronic properties.

- In vitro assays : Test against enzyme targets (e.g., kinases) or cell lines (e.g., cancer) to correlate structural changes with activity .

Q. What strategies address regioselectivity challenges in derivatization?

- Directing groups : Introduce temporary substituents (e.g., nitro) to steer electrophilic attacks to specific positions.

- Metal catalysis : Use Pd-catalyzed C–H activation for selective functionalization of the thiadiazine ring.

- Protection/deprotection : Temporarily block reactive sites (e.g., imine protection with TMSCl) to control reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.